5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine
Description
Historical Context and Evolution of 1,3,4-Thiadiazole (B1197879) Research
The journey of 1,3,4-thiadiazole research began in the late 19th century, with its roots intertwined with the discovery of hydrazines. The first synthesis of a 1,3,4-thiadiazole derivative is credited to Fischer in 1882. However, it was the work of Freund and Kuh in 1890 that provided a clearer understanding of the ring system's structure. nih.gov Since these pioneering discoveries, the field has witnessed exponential growth, with researchers developing a myriad of synthetic routes to access a diverse array of substituted 1,3,4-thiadiazoles.
Early research primarily focused on the fundamental chemistry and synthesis of these compounds. However, the discovery of the biological activities of 1,3,4-thiadiazole-containing molecules in the mid-20th century marked a significant turning point. This led to an explosion of interest in their potential as therapeutic agents, with investigations revealing a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The evolution of analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, has further propelled the field, enabling detailed structural elucidation and the study of structure-activity relationships.
Rationale for Investigating the 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine Core Structure in Academic Studies
While specific academic studies on this compound are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established principles of medicinal chemistry and the extensive research on related 2-amino-1,3,4-thiadiazole (B1665364) derivatives. The core structure possesses several features that make it an attractive target for academic exploration.
The 2-amino-1,3,4-thiadiazole moiety is a well-known pharmacophore, a structural unit responsible for a molecule's biological activity. nih.gov The presence of the amino group at the 2-position provides a crucial site for hydrogen bonding interactions with biological targets, such as enzymes and receptors. Furthermore, this amino group can be readily modified to generate a library of derivatives with diverse physicochemical properties, allowing for the systematic exploration of structure-activity relationships.
The dimethylaminomethyl group at the 5-position is another key feature. The tertiary amine functionality can influence the compound's basicity, solubility, and ability to cross biological membranes. The "dimethylamino" portion is a common motif in many biologically active compounds and can participate in various intermolecular interactions. The methylene (B1212753) linker provides flexibility, allowing the dimethylamino group to adopt different orientations for optimal binding with a target. The investigation of such side chains is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Therefore, academic studies on this compound are likely driven by the hypothesis that the combination of the proven 2-amino-1,3,4-thiadiazole scaffold with the modulating influence of the dimethylaminomethyl side chain could lead to the discovery of novel compounds with interesting biological profiles.
Structural Elucidation and Nomenclatural Considerations for the 1,3,4-Thiadiazole System
The structural elucidation of 1,3,4-thiadiazole derivatives relies on a combination of modern spectroscopic techniques.
| Spectroscopic Technique | Information Provided |
| Infrared (IR) Spectroscopy | Provides information about the presence of functional groups, such as N-H stretching vibrations for the amino group and C=N stretching of the thiadiazole ring. jmchemsci.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR provides information on the chemical environment of protons, while 13C NMR helps in identifying the carbon skeleton. These techniques are crucial for confirming the connectivity of atoms and the overall structure. mdpi.com |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. nih.gov |
The systematic naming of heterocyclic compounds like 1,3,4-thiadiazole follows the Hantzsch-Widman nomenclature . wikipedia.org This system provides a standardized way to name rings with heteroatoms. For the 1,3,4-thiadiazole ring:
"Thia" indicates the presence of a sulfur atom.
"Aza" indicates the presence of nitrogen atoms.
The numbers 1, 3, and 4 denote the positions of the heteroatoms in the five-membered ring, with the sulfur atom typically assigned the first position.
The suffix "-ole" signifies a five-membered unsaturated ring.
Thus, "1,3,4-thiadiazole" unambiguously defines the core heterocyclic structure. For the specific compound , "this compound," the name clearly indicates the presence of an amino group at position 2 and a dimethylaminomethyl substituent at position 5 of the 1,3,4-thiadiazole ring.
Structure
3D Structure
Properties
CAS No. |
14068-37-2 |
|---|---|
Molecular Formula |
C5H10N4S |
Molecular Weight |
158.23 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C5H10N4S/c1-9(2)3-4-7-8-5(6)10-4/h3H2,1-2H3,(H2,6,8) |
InChI Key |
BHWOPHQJYBJSFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NN=C(S1)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Dimethylamino Methyl 1,3,4 Thiadiazol 2 Amine
Established Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Nucleus
The construction of the 1,3,4-thiadiazole core is a well-established area of heterocyclic chemistry, with numerous methods available for its synthesis. These approaches often utilize readily available starting materials and proceed through reliable chemical transformations.
Cyclization Reactions for 1,3,4-Thiadiazole Formation
A primary and widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives with a suitable carboxylic acid or its equivalent. This transformation is typically facilitated by a dehydrating agent. Commonly used reagents for this purpose include strong acids like sulfuric acid and polyphosphoric acid (PPA), as well as phosphorus-based reagents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) nih.govgoogle.comgoogle.com. The reaction proceeds through the initial acylation of the thiosemicarbazide followed by an intramolecular cyclodehydration to furnish the thiadiazole ring.
The choice of the carboxylic acid derivative determines the substituent at the 5-position of the resulting thiadiazole. For the synthesis of the parent 2-amino-1,3,4-thiadiazole (B1665364), formic acid can be utilized google.com. To introduce other substituents, the corresponding carboxylic acids are employed. For instance, the reaction of thiosemicarbazide with acetic acid yields 2-amino-5-methyl-1,3,4-thiadiazole google.com.
Table 1: Reagents for Cyclization Reactions in 1,3,4-Thiadiazole Synthesis
| Starting Materials | Cyclizing/Dehydrating Agent | Product |
| Thiosemicarbazide, Carboxylic Acid | Sulfuric Acid, Polyphosphoric Acid | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide, Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide, Carboxylic Acid | Phosphorus Pentachloride (PCl₅) | 2-Amino-5-substituted-1,3,4-thiadiazole |
One-Pot Synthetic Approaches to 1,3,4-Thiadiazol-2-amine Derivatives
To streamline the synthesis of 2-amino-1,3,4-thiadiazole derivatives, one-pot methodologies have been developed. These procedures combine multiple reaction steps into a single operation, thereby improving efficiency and reducing waste. A notable one-pot synthesis involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) as both a coupling agent and a dehydrating medium mdpi.com. This approach avoids the use of harsh and corrosive reagents like POCl₃. The reaction is believed to proceed through the in-situ formation of an acyl thiosemicarbazide intermediate, which then undergoes cyclization to the desired 1,3,4-thiadiazole.
Another efficient one-pot method involves the iodine-mediated oxidative cyclization of thiosemicarbazones, which are themselves readily prepared from the condensation of aldehydes with thiosemicarbazide nih.govorganic-chemistry.org. This transition-metal-free approach offers a straightforward route to a variety of 5-substituted-2-amino-1,3,4-thiadiazoles.
Regioselective Introduction of the (Dimethylamino)methyl Moiety at C-5
The synthesis of the target compound, 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine, requires the specific introduction of a (dimethylamino)methyl group at the C-5 position of the 2-amino-1,3,4-thiadiazole scaffold. While direct methods are not extensively documented, several plausible synthetic strategies can be envisaged based on established organic transformations.
One potential route involves a Mannich-type reaction. The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine wikipedia.orgorgsyn.org. In this context, 2-amino-1,3,4-thiadiazole could potentially serve as the active hydrogen component, reacting with formaldehyde and dimethylamine to introduce the (dimethylamino)methyl group at the C-5 position. However, the reactivity of the C-5 position of the 2-amino-1,3,4-thiadiazole ring towards electrophilic substitution needs to be considered, and regioselectivity could be a challenge.
An alternative and likely more controlled approach would involve a multi-step sequence starting from a pre-functionalized 2-amino-1,3,4-thiadiazole. This could involve the synthesis of a 2-amino-5-(halomethyl)-1,3,4-thiadiazole intermediate, for example, 2-amino-5-(chloromethyl)-1,3,4-thiadiazole. This intermediate could then undergo nucleophilic substitution with dimethylamine to yield the desired product. The synthesis of the chloromethyl derivative could potentially be achieved from a suitable starting carboxylic acid, such as chloroacetic acid, in the cyclization reaction with thiosemicarbazide.
A third strategy would be the reductive amination of a 2-amino-5-formyl-1,3,4-thiadiazole precursor. The formyl group can be introduced at the C-5 position through various methods, including the Sommelet reaction of the corresponding 5-chloromethyl derivative researchgate.net. Subsequent reaction of the aldehyde with dimethylamine in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, would furnish the target (dimethylamino)methyl group.
Table 2: Potential Synthetic Routes for the (Dimethylamino)methyl Moiety Introduction
| Precursor | Reagents | Key Transformation |
| 2-Amino-1,3,4-thiadiazole | Formaldehyde, Dimethylamine | Mannich Reaction |
| 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole | Dimethylamine | Nucleophilic Substitution |
| 2-Amino-5-formyl-1,3,4-thiadiazole | Dimethylamine, Reducing Agent | Reductive Amination |
Derivatization Strategies at the 2-Amino Position and Ring Substitutions
The 2-amino group of this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These modifications can significantly impact the biological activity of the parent molecule.
N-Alkylation and N-Acylation Reactions
The exocyclic amino group can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the 2-amino-1,3,4-thiadiazole with various alkyl halides in the presence of a base. Methylation of 2-amino-5-benzoyl-1,3,4-thiadiazoles has been shown to occur at both the exocyclic amino group and the ring nitrogen at position 3, depending on the reaction conditions and the alkylating agent used semanticscholar.org.
N-acylation is another common transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides. These acylation reactions are generally high-yielding and provide a straightforward method for introducing a wide range of functional groups.
Coupling Reactions and Heterocyclic Annulations
Modern cross-coupling reactions provide powerful tools for the derivatization of heterocyclic systems. For instance, a 5-halo-2-amino-1,3,4-thiadiazole could serve as a substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to introduce new carbon-carbon bonds, or the Buchwald-Hartwig amination to form new carbon-nitrogen bonds wikipedia.orglibretexts.orgorganic-chemistry.org. While these reactions have been applied to various heterocyclic systems, their specific application to 5-halo-2-amino-1,3,4-thiadiazoles would require optimization of reaction conditions.
The 2-amino group, in conjunction with a suitable substituent at the C-5 position, can also participate in annulation reactions to form fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of imidazo[2,1-b] nih.govmdpi.comtandfonline.comthiadiazoles mdpi.com. Similarly, condensation with various bielectrophiles can result in the formation of fused ring systems like pyrimido[2,1-b] nih.govmdpi.comtandfonline.comthiadiazoles and triazolo[3,4-b] nih.govmdpi.comtandfonline.comthiadiazoles nih.govmdpi.comtandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net. These annulation reactions significantly expand the structural diversity of derivatives that can be accessed from the 2-amino-1,3,4-thiadiazole core.
Introduction of Various Substituents for Structural Diversity
The 2-amino group of 5-substituted-1,3,4-thiadiazoles is a versatile handle for the introduction of structural diversity. bu.edu.eg Electrophilic attack can occur on both the exocyclic amino group and the ring nitrogen atoms. nih.gov This reactivity allows for the synthesis of a wide array of derivatives, including Schiff bases, amides, ureas, thioureas, and sulfonamides. These transformations are crucial for modulating the physicochemical and biological properties of the parent molecule.
One of the most common modifications involves the reaction of the 2-amino group with aldehydes and ketones to form Schiff bases (imines). sphinxsai.comresearchgate.net This condensation reaction is typically carried out by refluxing the thiadiazole derivative with the corresponding carbonyl compound in a suitable solvent, often with a catalytic amount of acid. mdpi.com The resulting imine linkage can be further reduced to a secondary amine, providing another layer of structural diversification.
Acylation of the 2-amino group is another facile transformation that leads to the formation of amide derivatives. This is typically achieved by reacting the parent amine with acylating agents such as acid chlorides or anhydrides in the presence of a base. bibliotekanauki.pl This reaction is a general and high-yielding method for introducing a variety of acyl groups. nih.gov
Finally, sulfonamide derivatives can be prepared by reacting the 2-amino-1,3,4-thiadiazole with various sulfonyl chlorides in the presence of a base. This allows for the introduction of a sulfonyl moiety, which is a common pharmacophore in many therapeutic agents.
The following table summarizes the types of substituents that can be introduced onto the 2-amino group of a 5-substituted-1,3,4-thiadiazole and the general reaction types involved.
| Derivative Type | Reagent | Reaction Type |
| Schiff Base | Aldehyde or Ketone | Condensation |
| Amide | Acid Chloride or Anhydride | Acylation |
| Urea | Isocyanate | Addition |
| Thiourea | Isothiocyanate | Addition |
| Sulfonamide | Sulfonyl Chloride | Sulfonylation |
Reaction Mechanisms of Key Synthetic Steps
The chemical transformations of the 2-amino group of this compound are governed by the nucleophilic character of the exocyclic nitrogen atom. The general mechanism for electrophilic substitution on this amino group is a central theme in its derivatization.
The formation of a Schiff base proceeds via a nucleophilic addition of the 2-amino group to the carbonyl carbon of an aldehyde or ketone. This is typically an acid-catalyzed process where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. The initial addition product, a carbinolamine, then undergoes dehydration to form the stable imine. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the C=N double bond characteristic of a Schiff base.
The acylation of the 2-amino group with an acid chloride or anhydride follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the leaving group (chloride or carboxylate), results in the formation of the amide product. A base is often used to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the nitrogen of the tetrahedral intermediate, facilitating the elimination of the leaving group.
The synthesis of urea and thiourea derivatives from the reaction of the 2-amino group with isocyanates and isothiocyanates, respectively, is a nucleophilic addition reaction. The nitrogen atom of the amino group attacks the electrophilic carbon atom of the isocyanate or isothiocyanate. This results in the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final urea or thiourea product. The reaction is generally efficient and does not require a catalyst.
The formation of sulfonamides involves the nucleophilic attack of the 2-amino group on the electrophilic sulfur atom of a sulfonyl chloride. Similar to acylation, this reaction proceeds via a nucleophilic substitution mechanism. The amino group attacks the sulfonyl chloride, leading to a pentacoordinate sulfur intermediate. The departure of the chloride leaving group results in the formation of the sulfonamide. A base is required to neutralize the HCl generated during the reaction.
The reactivity of the 2-amino group is influenced by the electronic properties of the 1,3,4-thiadiazole ring and the substituent at the 5-position. The electron-withdrawing nature of the thiadiazole ring can modulate the nucleophilicity of the exocyclic amino group, which in turn affects the reaction rates and conditions required for these transformations. nih.gov
Advanced Spectroscopic and Analytical Characterization of 5 Dimethylamino Methyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine and its derivatives, both ¹H and ¹³C NMR are utilized to confirm the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. By analyzing the chemical shifts (δ), integration values, and multiplicity of these signals, the connectivity of the protons can be determined.
Based on data from similar 2-amino-1,3,4-thiadiazole (B1665364) structures, the following proton signals can be anticipated:
A singlet for the two protons of the primary amine (-NH₂) group, typically observed in the range of δ 7.0-8.0 ppm. The chemical shift of this peak can be influenced by solvent and concentration. researchgate.net
A singlet corresponding to the methylene (B1212753) (-CH₂-) protons of the (dimethylamino)methyl group. This signal is expected to appear in the aliphatic region of the spectrum.
A singlet for the six protons of the two methyl (-CH₃) groups of the dimethylamino moiety, which would be the most upfield signal.
For instance, in related 1,3,4-thiadiazole (B1197879) derivatives, aromatic protons are observed between 7.23 and 8.27 ppm, while aliphatic protons of a -CH₂- group appear around 4.58 ppm, and -CH₃ protons are seen between 2.27 and 2.57 ppm. dergipark.org.tr
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The anticipated chemical shifts for the carbon atoms are as follows:
The C2 carbon of the thiadiazole ring, bonded to the amino group, is expected to resonate at a downfield chemical shift, typically in the range of δ 160-170 ppm. chemicalbook.com
The C5 carbon of the thiadiazole ring, attached to the (dimethylamino)methyl group, will also appear in the downfield region, but likely at a slightly different shift than C2.
The methylene carbon (-CH₂-) of the (dimethylamino)methyl group will be observed in the aliphatic region.
The methyl carbons (-CH₃) of the dimethylamino group will resonate at the most upfield position. For example, in 2-amino-5-methyl-1,3,4-thiadiazole, the methyl carbon appears at a specific chemical shift that helps in its identification. chemicalbook.com In other derivatives, the carbon of a -CH₃ group has been observed in the range of 15.64–16.13 ppm. dergipark.org.tr
Interactive Data Table: Predicted NMR Data for this compound
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -NH₂ | 7.0 - 8.0 (s, 2H) | - |
| -CH₂- | ~4.0 - 4.5 (s, 2H) | ~50 - 60 |
| -N(CH₃)₂ | ~2.2 - 2.5 (s, 6H) | ~40 - 45 |
| C2 (Thiadiazole) | - | ~165 - 175 |
| C5 (Thiadiazole) | - | ~155 - 165 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
Key expected IR absorption bands include:
N-H Stretching: The primary amine (-NH₂) group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3100-3500 cm⁻¹. For 2-amino-1,3,4-thiadiazole, these bands are observed, confirming the presence of the amino group. nist.gov In a related compound, 5-methyl-1,3,4-thiadiazol-2-amine, N-H stretching bands are identified at 3258 and 3101 cm⁻¹. researchgate.net
C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene groups are expected in the range of 2800-3000 cm⁻¹. researchgate.net
C=N Stretching: The C=N stretching vibration of the thiadiazole ring typically appears in the region of 1500-1650 cm⁻¹. jocpr.com
C-N Stretching: The C-N stretching vibrations from the amino group and the dimethylamino group will be observed in the fingerprint region, generally between 1250 and 1350 cm⁻¹.
C-S Stretching: The C-S stretching vibration within the thiadiazole ring is expected to be found in the fingerprint region, typically around 600-800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3100 - 3500 |
| Aliphatic C-H | C-H Stretch | 2800 - 3000 |
| Thiadiazole Ring | C=N Stretch | 1500 - 1650 |
| Amine | C-N Stretch | 1250 - 1350 |
| Thiadiazole Ring | C-S Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
For this compound (molecular formula C₅H₁₀N₄S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. PubChem predicts the monoisotopic mass of this compound to be 158.06262 Da. uni.lu
The fragmentation pattern in the mass spectrum provides a molecular fingerprint. Common fragmentation pathways for this molecule could involve:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the dimethylamino group is a common fragmentation pathway for amines. This would result in the loss of a methyl radical or the formation of a stable iminium ion.
Ring Fragmentation: The 1,3,4-thiadiazole ring can undergo characteristic fragmentation, leading to the loss of small molecules like N₂, HCN, or CS. The fragmentation of the pyrimidine (B1678525) ring in related heterocyclic systems is a known process. semanticscholar.org
Predicted mass spectrometry data from PubChem for various adducts of this compound is presented below. uni.lu
Interactive Data Table: Predicted m/z Values for Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 159.06990 |
| [M+Na]⁺ | 181.05184 |
| [M-H]⁻ | 157.05534 |
| [M]⁺ | 158.06207 |
X-ray Crystallography for Solid-State Molecular Geometry
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. For this compound and its derivatives, several chromatographic methods are applicable.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions (stationary phase and mobile phase).
Column Chromatography: This technique is widely used for the purification of the crude product. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a suitable eluent system, the desired compound can be separated from impurities and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of the purity of a compound. Reversed-phase HPLC is commonly used for the analysis of polar organic molecules like the title compound. chemicalbook.com The retention time of the compound in the chromatogram is a key identifier, and the peak area is proportional to its concentration.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the analysis of complex mixtures and the confirmation of the identity of the purified compound. researchgate.net
Mechanistic Investigations of Molecular Interactions and Biological Activities Non Clinical Focus
Mechanisms of Antimicrobial Action (Non-Clinical Microorganism Studies)
While many 1,3,4-thiadiazole (B1197879) derivatives exhibit antimicrobial properties, specific studies elucidating the precise mechanism of action for 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine against various microorganisms are not documented.
Inhibition of Microbial Growth Pathways
The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been extensively studied for its antimicrobial properties. Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated the ability to inhibit various microbial growth pathways, although the precise mechanisms are often multifaceted and dependent on the specific substitutions on the thiadiazole ring.
One of the proposed mechanisms of action is the interference with essential enzymatic processes within microbial cells. For instance, some 2-amino-1,3,4-thiadiazole derivatives have been suggested to act as inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in the purine biosynthesis pathway. nih.gov Inhibition of this enzyme would disrupt DNA and RNA synthesis, leading to the cessation of microbial growth. nih.gov
Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring is believed to facilitate the crossing of cellular membranes, allowing these compounds to interact with intracellular targets. researchgate.net The toxophoric –N–C–S moiety present in 1,3,4-thiadiazoles is also thought to contribute significantly to their biological activity. researchgate.net
Interactions with Bacterial/Fungal Cellular Components
Research into 1,3,4-thiadiazole derivatives has revealed direct interactions with microbial cellular components, leading to compromised cell integrity and function.
In the context of antifungal activity, certain 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives have been shown to disrupt the biogenesis of the fungal cell wall. nih.govnih.gov This disruption leads to an inability of the fungal cells to maintain their characteristic shape, resulting in the formation of giant, flocculating cells. nih.govnih.gov These treated cells exhibit reduced osmotic resistance and are unable to withstand internal turgor pressure, leading to the leakage of protoplasmic material. nih.govnih.gov Spectroscopic studies have suggested that these effects may be due to weakened interactions between β(1→3) and β(1→6) glucans, crucial components of the fungal cell wall. nih.govnih.gov Additionally, disturbances in chitin distribution and septum formation in budding cells have been observed. nih.govnih.gov
Regarding antibacterial activity, the ability of 1,3,4-thiadiazole derivatives to interact with bacterial DNA has been investigated. nih.gov Studies involving calf thymus DNA (CT-DNA) have shown that these compounds can bind to DNA, which could potentially interfere with replication and transcription processes in bacteria. nih.gov The mode of interaction is thought to be through intercalation.
Anti-Proliferative Activity Mechanisms (Non-Clinical Cell Line Studies)
Inducement of Apoptosis in Cancer Cell Lines
A significant body of research has demonstrated the ability of 1,3,4-thiadiazole derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism contributing to their anti-proliferative effects.
For example, a series of novel 1,3,4-thiadiazoles were shown to induce apoptosis in breast cancer (MCF-7) cells. researchgate.netnih.gov Annexin V-PI assays confirmed that treatment with these compounds led to a significant increase in the percentage of early apoptotic cells. researchgate.net Similarly, other studies have reported the apoptosis-inducing effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives in prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. mdpi.com
The induction of apoptosis by these compounds is often associated with the modulation of key regulatory proteins. For instance, treatment with certain 1,3,4-thiadiazole derivatives has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and to elevate the levels of caspase 9 in HepG2 and MCF-7 cells. mdpi.com
Interference with Cell Cycle Progression
In addition to inducing apoptosis, 1,3,4-thiadiazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases.
Studies on novel 1,3,4-thiadiazole derivatives have shown their ability to arrest breast cancer (MCF-7) cells at the G2/M phase of the cell cycle. researchgate.netnih.gov This arrest is likely mediated through the inhibition of cyclin-dependent kinase 1 (CDK1). researchgate.net Another study demonstrated that a 2-amino-1,3,4-thiadiazole derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), inhibits the extracellular signal-regulated kinase (ERK) pathway, which can lead to cell cycle arrest. nih.gov
Furthermore, certain 5-aryl-1,3,4-thiadiazole-based compounds have been observed to induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.com
Modulation of Protein Targets (e.g., Hsp90, Tubulin, LOX, TopoII, Abl)
The anti-proliferative activity of 1,3,4-thiadiazole derivatives can also be attributed to their ability to modulate the function of various protein targets that are crucial for cancer cell survival and proliferation.
Hsp90: Several 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent inhibitors of Heat shock protein 90 (Hsp90). nih.govnih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, many of which are oncoproteins such as CRAF, ERBB2, and CDK4. nih.govnih.gov This disruption of oncoprotein stability contributes to the anti-proliferative effects of these compounds. nih.govnih.gov
Tubulin: Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazolindolin-2-ones have been reported to inhibit tubulin polymerization. nih.gov Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
LOX: Compounds bearing 1,3,4-thiadiazole and phthalimide residues, as well as N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, have shown inhibitory activity against lipoxygenase (LOX). nih.gov
TopoII: 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole has been identified as a Topoisomerase II (TopoII) poison. nih.gov These compounds stabilize the DNA-TopoII cleavage complex, leading to DNA damage and cell death. nih.gov
Abl: Certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against the Abl kinase. nih.govnih.gov For example, 5-[(4-Fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole was found to decrease the proliferation of human leukemia HL-60 cells. nih.gov
Table of Research Findings on Anti-Proliferative Activities of 1,3,4-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
| Novel 1,3,4-thiadiazoles | MCF-7 (Breast) | Induction of apoptosis, G2/M cell cycle arrest (CDK1 inhibition) | researchgate.netnih.gov |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamides | PC-3 (Prostate), MCF-7 (Breast), HT-29 (Colon) | Induction of apoptosis | mdpi.com |
| 5-Aryl-1,3,4-thiadiazole derivatives | HepG2 (Liver), MCF-7 (Breast) | Induction of apoptosis (Bax/Bcl-2 ratio, caspase 9), S and G2/M cell cycle arrest | mdpi.com |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung) | Inhibition of ERK pathway, cell cycle arrest | nih.gov |
| 5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles | HCT-116 (Colon) | Hsp90 inhibition | nih.govnih.gov |
| Imidazo[2,1-b] researchgate.netnih.govnih.govthiadiazolindolin-2-ones | A549 (Lung), HeLa (Cervical), MCF-7 (Breast), HCT-116 (Colon) | Tubulin polymerization inhibition | nih.gov |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast), MDA-MB-231 (Breast) | Topoisomerase II poison | nih.gov |
| 5-[(4-Fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole | HL-60 (Leukemia) | Abl kinase inhibition | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituents on Molecular Interactions and Potency
The 5-[(dimethylamino)methyl] group is a type of Mannich base substituent. Such groups can play a significant role in modulating a molecule's pharmacokinetic and pharmacodynamic properties. The tertiary amine function of the (dimethylamino)methyl group can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets through hydrogen bonding or ionic interactions.
While specific studies on the 5-[(dimethylamino)methyl] group are not extensively detailed in the available literature, research on analogous structures provides insight. For instance, the introduction of piperazinomethyl N-Mannich bases to a 1,3,4-oxadiazole core (a related five-membered heterocycle) has been shown to yield compounds with potent antibacterial and anti-proliferative activities. nih.gov This suggests that the aminoalkyl moiety is critical for biological function.
Analogues at the C-5 position with varying alkyl chains have been studied for their antimicrobial activity. The insertion of a long alkenyl or hydroxyalkenyl chain at the C-5 position of the 1,3,4-thiadiazole (B1197879) ring has been found to be a useful strategy in synthesizing biologically active compounds. dovepress.com For example, derivatives with a hydroxyalkenyl chain at C-5 demonstrated good antibacterial potency, with the position of the hydroxyl group not significantly influencing the effect. dovepress.com This indicates that the presence of a flexible, functionalized alkyl chain at C-5 is a key determinant of activity.
| C-5 Substituent Group | Observed Impact on Activity | Reference Compound Class |
| (Dimethylamino)methyl | Inferred to enhance solubility and provide sites for hydrogen/ionic bonding. | 2-Amino-1,3,4-thiadiazoles |
| Piperazinomethyl | Broad-spectrum antibacterial and anti-proliferative activities. | 1,3,4-Oxadiazole N-Mannich Bases nih.gov |
| Hydroxyalkenyl Chain | Good antibacterial activity. | 2-Phenylamino-1,3,4-thiadiazoles dovepress.com |
| Alkenyl Chain | Potent antifungal activity. | 2-Phenylamino-1,3,4-thiadiazoles dovepress.com |
| Methyl/Ethyl Group | Establishes a baseline for activity, with modifications leading to varied potency. | 2-Amino-1,3,4-thiadiazoles researchgate.net |
The introduction of an aromatic or heteroaromatic ring at the C-5 position is a common strategy that often enhances the biological efficacy of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov The nature and substitution pattern of this aryl ring significantly modulate the compound's activity.
Studies on anticancer agents have shown that the efficacy of 5-aryl-2-amino-1,3,4-thiadiazoles is influenced by the chemical nature and position of substituents on the aromatic ring. nih.gov For example, in a series of compounds tested against breast cancer cell lines, para-substitution on a C-5 phenyl ring with either hydrophobic (methyl, ethyl) or hydrophilic (hydroxyl) electron-donating groups resulted in a two- to four-fold improvement in activity compared to the unsubstituted phenyl derivative. nih.gov Conversely, compounds featuring a p-nitroaniline moiety at C-5 have demonstrated promising antibacterial and antifungal properties. dovepress.com
In the context of antitubercular activity, a 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole derivative showed higher inhibitory activity against Mycobacterium tuberculosis than its non-fluorinated phenyl-phenyl analogue, highlighting the positive impact of electron-withdrawing groups on the C-5 aryl ring for this specific activity. dovepress.com
| C-5 Aryl/Heteroaryl Substituent | Substituent on Aryl Ring | Resulting Biological Activity | Reference |
| Phenyl | H (unsubstituted) | Moderate anticancer activity | nih.gov |
| Phenyl | p-Methyl, p-Ethyl (EDG) | 2- to 4-fold increase in anticancer activity | nih.gov |
| Phenyl | p-Hydroxyl (EDG) | 2- to 4-fold increase in anticancer activity | nih.gov |
| Phenylamino | p-Nitro (EWG) | Promising antibacterial and antifungal activity | dovepress.com |
| Phenyl | p-Fluoro (EWG) | High antitubercular activity | dovepress.com |
| Indol-3-ylmethyl | - | Good to high antibacterial and antifungal activity | nih.gov |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group
The 2-amino group is a critical site for modification, providing a handle to fine-tune the biological activity of the 1,3,4-thiadiazole scaffold. Derivatization of this amino group can lead to significant changes in potency and selectivity.
For instance, N-acylation of the 2-amino group in a series of adenosine A3 receptor antagonists led to a great increase in binding affinity and selectivity. nih.gov Specifically, N-acetyl and N-propionyl substitutions were highly favorable. In another study focused on anti-HIV agents, the electronic properties of an N-aryl group on the 2-amino position were found to influence antiviral potency. mdpi.com The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-phenyl ring enhanced antiviral activity compared to the unsubstituted N-phenyl derivative. mdpi.com
Furthermore, the conversion of the 2-amino group into various amide derivatives has been explored for developing anticancer agents that inhibit focal adhesion kinase (FAK). nih.gov These studies collectively indicate that the 2-amino position is a key pharmacophoric feature that can be modified to optimize interactions with various biological targets.
| Modification at 2-Amino Position | Resulting Biological Activity | Target/Indication | Reference |
| N-Acetylation / N-Propionylation | Increased binding affinity and selectivity | Adenosine A3 Receptor Antagonism | nih.gov |
| N-Phenyl substitution | Baseline activity | Antiviral (Anti-HIV) | mdpi.com |
| N-(F-phenyl) / N-(CF3-phenyl) | Enhanced antiviral activity | Antiviral (Anti-HIV) | mdpi.com |
| N-Aryl substitution (general) | Varied antimicrobial activity | Antimicrobial | dovepress.com |
| Conversion to Amide derivatives | Inhibition of Focal Adhesion Kinase | Anticancer | nih.gov |
Stereochemical Considerations and Their Influence on Activity
Stereochemistry is a fundamental aspect of drug design and molecular recognition. The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities, potencies, and metabolic profiles.
In the context of 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine and its close analogues, the parent structures are typically achiral. However, stereochemical considerations would become highly relevant if chiral substituents were introduced at either the C-5 or the N-2 position. For example, replacing the (dimethylamino)methyl group with a chiral aminoalkyl side chain, or acylating the 2-amino group with a chiral carboxylic acid, would result in stereoisomers.
While specific SAR studies detailing the influence of stereochemistry on this particular class of thiadiazoles are not extensively reported in the reviewed literature, it remains a critical area for potential future investigation. The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established principle, and exploring this could lead to the development of more potent and selective agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors.
Several QSAR studies have been performed on 1,3,4-thiadiazole derivatives to identify key structural requirements for various biological activities.
Antiproliferative Activity : A 2D-QSAR study on 1,3,4-thiadiazole derivatives as antiproliferative agents generated a statistically significant model (r² = 0.93) that was used to design new compounds with predicted activity against the Epidermal Growth Factor Receptor (EGFR) kinase. elsevierpure.com
Diuretic Activity : A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives with diuretic activity. The resulting model showed good predictive capacity (r² = 0.976), indicating that both steric (73.8% contribution) and electrostatic (26.2% contribution) fields are important for activity. The model suggested that variation in biological activity was dominated by differences in steric interactions.
Antimicrobial Activity : QSAR analysis was performed on 1,3,4-thiadiazole derivatives to determine important descriptors for biofilm inhibition and antimicrobial activity. These models help in identifying the physicochemical properties crucial for efficacy against specific microbial strains like C. albicans and E. coli. dergipark.org.tr
Diuretic Activity (2D-QSAR) : In another study on N-(1,3,4-thiadiazol-2-yl)substituted amides, QSAR models were developed to predict diuretic activity based on calculated molecular descriptors. These models are intended for use in the future design and prediction of activity for new potential diuretics. pharmj.org.ua
These studies underscore the utility of QSAR in understanding the SAR of 1,3,4-thiadiazole derivatives. The models consistently show that a combination of steric, electronic, and topological descriptors governs the biological activity, providing a rational basis for the design of new, more potent analogues.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. Such studies on other 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been performed to understand their stability and chemical properties. cyberleninka.rudergipark.org.tr For 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine, these calculations would provide critical insights into its fundamental chemical nature.
Molecular Orbitals and Electron Density Distributions
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.
Electron density distribution maps would reveal the electrophilic and nucleophilic regions of the molecule, indicating likely sites for chemical reactions. However, specific data regarding the HOMO-LUMO energies and electron density maps for this compound are not available in the reviewed literature.
Tautomeric Equilibria and Conformer Analysis
Like many 2-amino-1,3,4-thiadiazole compounds, this compound can potentially exist in different tautomeric forms, primarily the amino and the imino forms. nih.govdntb.gov.uamdpi.com DFT calculations are used to determine the relative energies of these tautomers to predict which form is more stable under various conditions. nih.gov
Conformational analysis would also be performed to identify the most stable three-dimensional arrangement of the atoms. This is particularly relevant for the flexible (dimethylamino)methyl side chain. At present, specific studies detailing the tautomeric and conformational analysis for this compound are not found in the scientific literature.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. This method is widely used in drug discovery to screen potential drug candidates. Docking studies have been successfully applied to various 1,3,4-thiadiazole (B1197879) derivatives to explore their potential as inhibitors for targets like the COVID-19 main protease or as antioxidant agents. nih.gov
Binding Affinity Predictions and Interaction Hotspots
Docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. These simulations also identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the target's binding site. While this methodology is common, specific binding affinity predictions and identified interaction hotspots for this compound with any biological target are not documented in the available literature.
Conformational Analysis within Binding Pockets
Beyond predicting the binding pose, docking simulations also analyze the conformation of the ligand within the constrained environment of the protein's binding pocket. This analysis helps to understand how the molecule adapts its shape to fit the target, a crucial factor for effective binding. No published data is available on the bound conformations of this compound.
Molecular Dynamics Simulations for Dynamic Behavior of the Compound
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a biological target, would reveal its dynamic behavior, conformational flexibility, and the stability of its interactions. This information is valuable for understanding how the molecule behaves in a biological environment. However, there are currently no specific molecular dynamics simulation studies for this compound in the published literature.
In Silico Prediction of Molecular Properties Relevant to Biological Activity
Computational, or in silico, methods provide a valuable approach for predicting the physicochemical properties of molecules, which are crucial in determining their biological activity. For the compound This compound , theoretical calculations can estimate key molecular descriptors such as lipophilicity and hydrogen bonding capacity. These properties are fundamental to a molecule's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes. A predicted partition coefficient (XlogP) for This compound is approximately -0.1 psds.ac.uk. This value suggests that the compound is relatively hydrophilic, which can influence its solubility and distribution in biological systems.
Hydrogen bonding capacity is another vital factor in molecular interactions, particularly with biological targets such as enzymes and receptors. This is quantified by the number of hydrogen bond donors and acceptors a molecule possesses. The amine groups and nitrogen atoms within the thiadiazole ring of This compound contribute to its hydrogen bonding potential. Computational models can predict these values, offering insights into the compound's potential for forming stable interactions with biological macromolecules. The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N–C–S moiety, which can participate in such interactions.
The table below summarizes the computationally predicted molecular properties for This compound .
| Molecular Property | Predicted Value |
| Molecular Formula | C5H10N4S |
| Predicted XlogP | -0.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
These in silico predictions serve as a foundational step in the characterization of novel compounds. By providing an early assessment of drug-like properties, they help guide further experimental studies. For instance, the predicted lipophilicity and hydrogen bonding capacity can inform the design of derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.
Future Research Directions and Unexplored Avenues for 5 Dimethylamino Methyl 1,3,4 Thiadiazol 2 Amine
Development of Novel Synthetic Methodologies
The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is well-established, but future research could focus on developing more efficient, sustainable, and scalable methods specifically for 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine. Current methods often involve the cyclization of a carboxylic acid with thiosemicarbazide.
Future synthetic research could explore:
Green Chemistry Approaches: A novel one-pot synthesis for 2-amino-1,3,4-thiadiazoles has been developed using polyphosphate ester (PPE) as a catalyst, which avoids toxic additives like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). tandfonline.comsemanticscholar.org Applying this methodology using N,N-dimethylglycine as the starting carboxylic acid could provide a more environmentally friendly route to the target compound.
Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and potentially increase yields compared to conventional heating methods.
Flow Chemistry: For large-scale production, developing a continuous flow process would offer advantages in terms of safety, efficiency, and process control. This would involve optimizing reaction conditions (temperature, pressure, catalysts, and residence time) for the key cyclization step.
| Synthetic Approach | Key Features | Potential Advantages for Target Compound |
| PPE-Catalyzed One-Pot Synthesis | Avoids toxic reagents (POCl₃, SOCl₂). tandfonline.com | Improved safety profile, greener process. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased throughput, potential for higher yields. |
| Continuous Flow Chemistry | Precise control over reaction parameters. | Enhanced scalability, safety, and consistency. |
Exploration of New Biological Targets and Mechanisms beyond Current Scope
The 1,3,4-thiadiazole (B1197879) scaffold is a renowned pharmacophore present in compounds with a wide array of biological activities. gavinpublishers.comresearchgate.net Research into this compound should systematically screen for these known activities and explore novel mechanisms. The presence of the dimethylaminomethyl group may confer unique pharmacokinetic and pharmacodynamic properties.
Promising avenues for exploration include:
Broad-Spectrum Bioactivity Screening: Initial high-throughput screening against diverse biological targets is crucial. Known activities of the 1,3,4-thiadiazole class include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral effects. tandfonline.comfrontiersin.orgmdpi.com
Enzyme Inhibition: Derivatives of this scaffold are known to inhibit enzymes such as carbonic anhydrase, α-glucosidase, and Bloom helicase. tandfonline.comresearchgate.net The specific inhibitory potential of this compound against these and other clinically relevant enzymes should be investigated.
Polypharmacology: A study on isatins appended with 5-amino-1,3,4-thiadiazole revealed polypharmacological properties, showing high biological profiling similarity to antifungal agents and chemokine receptor inhibitors. ijcsi.pro Investigating the potential of the target compound to modulate multiple targets simultaneously could uncover novel therapeutic strategies.
DNA Interaction: Some 5-substituted-1,3,4-thiadiazol-2-amines have been shown to be avid binders to DNA, suggesting a potential mechanism for anticancer activity. tandfonline.com Biophysical studies, such as fluorescence spectroscopy and circular dichroism, could elucidate the DNA binding mode and affinity of the title compound.
Design and Synthesis of Advanced Derivatives with Tuned Molecular Interactions
Systematic structural modification of this compound is a critical step in optimizing its properties for specific applications. Future work should focus on creating a library of derivatives to establish clear structure-activity relationships (SAR).
Key strategies for derivative design include:
N-Functionalization of the Amino Group: The 2-amino group is a prime site for modification. Acylation with various substituted acid chlorides or reaction with isocyanates and isothiocyanates can yield amide, urea, or thiourea derivatives, respectively. sci-hub.st These modifications can modulate lipophilicity, hydrogen bonding capacity, and target engagement.
Modification of the Dimethylamino Group: The tertiary amine offers opportunities for quaternization to introduce a permanent positive charge, which could enhance water solubility or promote specific interactions with biological targets. Alternatively, demethylation followed by re-alkylation with different substituents could fine-tune steric and electronic properties.
| Derivative Class | Synthetic Strategy | Potential Property Modulation |
| 2-Acylamino/Urea/Thiourea Analogs | Reaction of the 2-amino group with acyl chlorides or isocyanates/isothiocyanates. | Tune lipophilicity, hydrogen bonding, and target binding. sci-hub.st |
| Quaternary Ammonium Salts | Alkylation of the dimethylamino group. | Increase aqueous solubility, introduce charge. |
| Bioisosteric Analogs | Replacement of the thiadiazole ring. | Evaluate the role of the heterocyclic core in activity. mdpi.com |
Application in Materials Science and Industrial Catalysis (excluding therapeutic/clinical uses)
Beyond biomedicine, the unique electronic and structural features of the 1,3,4-thiadiazole ring make it a promising scaffold for applications in materials science and industry. rsc.orgresearchgate.net
Future research should investigate:
Corrosion Inhibitors: 1,3,4-thiadiazole derivatives are effective corrosion inhibitors for mild steel in acidic environments. nih.govscispace.com The presence of heteroatoms (N, S) facilitates adsorption onto the metal surface, forming a protective layer. ijcsi.pronih.gov The specific efficacy of this compound, with its additional nitrogen atom, should be quantified using electrochemical techniques.
Liquid Crystals: The rigid, linear nature of the 1,3,4-thiadiazole ring is a desirable feature in the design of thermotropic liquid crystals. semanticscholar.org By attaching appropriate mesogenic units to the core structure, novel liquid crystalline materials with specific phase behaviors (nematic, smectic) could be developed for display and sensor applications. tandfonline.comtandfonline.com
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the thiadiazole ring makes its derivatives suitable for use as electron-transporting or emitting materials in OLEDs. tandfonline.comrsc.org Synthesis of derivatives with extended π-conjugation could lead to materials with tunable photoluminescent properties for use in next-generation displays and lighting.
Dyes and Pigments: The 1,3,4-thiadiazole scaffold can be incorporated into azo dyes, yielding compounds with interesting spectroscopic properties. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of computational methods can dramatically accelerate the discovery and optimization of new compounds based on the this compound scaffold.
Key computational approaches to explore include:
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on diverse 1,3,4-thiadiazole derivatives. These models can predict the biological activity or material properties of novel, untested derivatives of the target compound, prioritizing synthetic efforts. nih.gov
Generative Models: Machine learning techniques, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on libraries of known bioactive molecules or materials. These models can then generate novel chemical structures, including new derivatives of this compound, that are predicted to have high activity or desired properties. researchgate.net
Predictive Pharmacokinetics and Toxicology: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can be used early in the design process to predict the pharmacokinetic and toxicity profiles of new derivatives, helping to identify and deprioritize compounds with unfavorable properties. ijcsi.pro
| AI/ML Technique | Application | Expected Outcome |
| QSAR | Predict activity of virtual derivatives. | Prioritization of synthetic targets. nih.gov |
| Generative Models | Design novel derivatives with desired properties. | Expansion of chemical space with high-potential compounds. researchgate.net |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early identification of candidates with drug-like properties. ijcsi.pro |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-[(dimethylamino)methyl]-1,3,4-thiadiazol-2-amine be optimized for high purity and yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted carboxylic acids and thiosemicarbazides under reflux conditions. For example, POCl₃-catalyzed reactions at 90°C for 3–6 hours are effective for forming the 1,3,4-thiadiazole core . Post-synthesis, adjusting pH to 8–9 with ammonia precipitates the product, followed by recrystallization in DMSO/water (2:1) to enhance purity . Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:3 molar ratio of acid to POCl₃) can improve yield.
Q. What spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm NH₂ and C=N stretches (bands ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively) .
- ¹H/¹³C NMR : For identifying dimethylamino protons (δ ~2.2–2.5 ppm) and thiadiazole carbons (δ ~155–165 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., S–C bonds ~1.67–1.71 Å) and dihedral angles between substituents .
Q. How does the dimethylamino group influence the compound’s solubility and reactivity?
- Methodological Answer : The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its basicity and hydrogen-bonding capacity. Reactivity is modulated by its electron-donating effect, which stabilizes intermediates during nucleophilic substitution or cycloaddition reactions . Comparative studies with non-methylated analogs show ~20% higher solubility in aqueous ethanol .
Advanced Research Questions
Q. What computational methods validate the electronic structure and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and HOMO-LUMO gaps (~4.5 eV), correlating with experimental XRD data . Solvation models (e.g., PCM) assess stability in polar environments, revealing a 10% decrease in HOMO-LUMO gap in water vs. gas phase .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?
- Methodological Answer : Single-crystal XRD analysis confirms the preferred tautomer by identifying protonation sites (e.g., NH₂ vs. NH groups). For example, bond lengths (N–H = 0.86 Å) and hydrogen-bonding patterns (N–H···N interactions at ~2.78 Å) distinguish between amino and imino forms . Discrepancies between DFT-predicted and observed dihedral angles (e.g., 18.2° vs. 30.3° in polymorphs) highlight lattice packing effects .
Q. What strategies improve bioactivity in derivatives of this compound?
- Methodological Answer : Structural modifications include:
- Substituent addition : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhances antimicrobial activity by 40% compared to unsubstituted analogs .
- Hybridization : Conjugation with benzimidazole or indole moieties (via Mannich reactions) increases anticancer potency (IC₅₀ ~12 μM vs. ~50 μM for parent compound) .
- SAR studies : Correlate logP values (calculated via ChemDraw) with membrane permeability; optimal logP ~2.5 balances solubility and diffusion .
Q. How do solvent and catalyst choices affect regioselectivity in derivatization reactions?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways for alkylation of the NH₂ group, while ethanol promotes Michael addition to the thiadiazole ring .
- Catalysts : Mn(II) or Co(II) salts enhance cycloaddition yields (80–90%) by stabilizing transition states via Lewis acid interactions .
- Case study : Using triethylamine in chloroacetyl chloride reactions yields azetidinone derivatives with >95% regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
